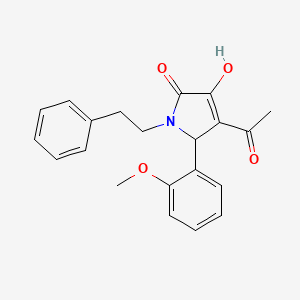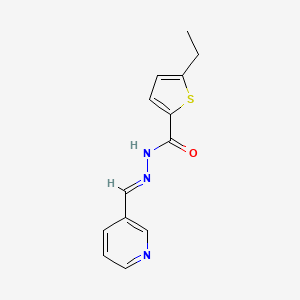![molecular formula C21H24N4O2 B5083298 6,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5083298.png)
6,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the use of organic triazine derivatives for the activation of carboxylic acids, particularly for amide synthesis . The mechanism of this coupling is similar to other common amide coupling reactions involving activated carboxylic acids .Molecular Structure Analysis
Quinolines, including the specific compound you mentioned, typically contain a bicyclic structure with a benzene ring fused to a pyridine ring . The specific substitutions at various positions on the ring can greatly influence the properties and biological activities of the compound .Chemical Reactions Analysis
Quinoline derivatives are known to undergo a variety of chemical reactions. For example, they can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structure. For example, one study reported a yield of 40%, a melting point of 125–126°C, and a molecular weight of 289 for a specific quinoline derivative .Wirkmechanismus
The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Many quinoline derivatives exhibit antimicrobial activity, and this activity often depends on the substitution on the heterocyclic pyridine ring .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on quinoline derivatives are likely to involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is also a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Eigenschaften
IUPAC Name |
6,8-dimethoxy-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-12-20(23-21-17(15)13-16(26-2)14-18(21)27-3)25-10-8-24(9-11-25)19-6-4-5-7-22-19/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWALLRDXKCTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2OC)OC)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083222.png)
![(5-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5083230.png)
![N-{2-[(4-methylbenzoyl)amino]benzoyl}alanine](/img/structure/B5083233.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5083238.png)
![5,8-bis(methylsulfonyl)octahydro[1,4]dioxino[2,3-b]pyrazine](/img/structure/B5083250.png)

![(3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5083267.png)


![ethyl 5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5083311.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5083324.png)
![(1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B5083326.png)
![N-(1-{1-[(4-hydroxy-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5083327.png)
